molecular formula C21H20ClN5 B11219495 N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219495
M. Wt: 377.9 g/mol
InChI Key: GVEANTZLLOOQTR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its fused nitrogen-containing ring system, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often involve the use of catalysts such as Cu(I) for the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit CDK2, a target for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of 4-chlorophenyl and 2,4-dimethylphenyl groups enhances its potential for various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20ClN5/c1-14-3-8-19(15(2)11-14)27-21-18(12-26-27)20(24-13-25-21)23-10-9-16-4-6-17(22)7-5-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,24,25)

InChI Key

GVEANTZLLOOQTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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